molecular formula C6H8F2O3 B13538876 3-(Difluoromethyl)tetrahydrofuran-3-carboxylic acid

3-(Difluoromethyl)tetrahydrofuran-3-carboxylic acid

Cat. No.: B13538876
M. Wt: 166.12 g/mol
InChI Key: OESNQKRCZOAGGU-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)tetrahydrofuran-3-carboxylic acid is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. The incorporation of fluorine atoms and the tetrahydrofuran ring system can profoundly influence a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and bioavailability . As a versatile synthetic intermediate, this compound is primarily used in the synthesis of more complex molecules, particularly for the development of pharmaceutical candidates. Researchers value its carboxylic acid functional group, which allows for further derivatization, and the difluoromethyl group, which can be used as a bioisostere or to modulate electronic properties. While specific biological data for this compound may not be available, structurally similar tetrahydrofuran-3-carboxylic acid derivatives are explored in patent literature for various therapeutic applications, highlighting the value of this scaffold . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C6H8F2O3

Molecular Weight

166.12 g/mol

IUPAC Name

3-(difluoromethyl)oxolane-3-carboxylic acid

InChI

InChI=1S/C6H8F2O3/c7-4(8)6(5(9)10)1-2-11-3-6/h4H,1-3H2,(H,9,10)

InChI Key

OESNQKRCZOAGGU-UHFFFAOYSA-N

Canonical SMILES

C1COCC1(C(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-(Difluoromethyl)tetrahydrofuran-3-carboxylic acid

General Synthetic Strategies

The preparation of this compound typically involves the introduction of the difluoromethyl group onto a tetrahydrofuran scaffold bearing a carboxylic acid functionality. The synthesis can be broadly categorized into:

Specific Synthetic Routes

Difluoromethylation via Nucleophilic or Radical Methods
  • Difluoromethylation reagents: Common reagents include difluoromethyl sulfonyl derivatives (e.g., PhSO2CF2H), difluoromethyl iodide, or difluoromethyl-containing sulfonyl fluorides. These reagents enable the introduction of the -CF2H group onto suitable substrates under base or radical conditions.
  • Typical procedure: A tetrahydrofuran ketone or lactone precursor is treated with a difluoromethylating agent in the presence of a strong base such as lithium hexamethyldisilazide (LHMDS) or potassium tert-butoxide (BuOK). This step installs the difluoromethyl group at the 3-position of the ring.
  • Example: Treatment of a 3-keto tetrahydrofuran derivative with PhSO2CFHPO(OEt)2 and LHMDS yields a sulfonyl intermediate that can be deprotected and converted to the target acid after subsequent functional group manipulations.
Ring-Opening and Functional Group Transformations
  • After difluoromethylation, selective hydrogenation or deprotection steps are employed to adjust protecting groups (e.g., Boc, PMB) and to open lactone rings under acidic or basic conditions to yield the free carboxylic acid.
  • These transformations are carefully controlled to preserve the difluoromethyl group and to obtain the correct stereochemistry at the 3-position.
Synthesis from Difluoromethylated Cyclobutane or Cyclopentane Precursors
  • Analogous compounds such as 3-(difluoromethyl)-3-methoxycyclobutane-1-carboxylic acid have been prepared via cyclization and difluoromethylation steps, suggesting that ring size variation and substituent effects are explored to optimize synthetic routes.
  • Such approaches may inform the synthesis of the tetrahydrofuran analogue through ring expansion or rearrangement strategies.

Representative Synthetic Scheme Summary

Step Starting Material Reagents/Conditions Intermediate/Product Notes
1 Tetrahydrofuran-3-one derivative PhSO2CFHPO(OEt)2, LHMDS Sulfonyl difluoromethyl intermediate Installation of -CF2H group
2 Intermediate Acid/base hydrolysis, hydrogenation Protected tetrahydrofuran acid intermediate Deprotection and ring-opening
3 Intermediate Acidic/basic conditions This compound Final product

Analytical and Characterization Data Supporting Preparation

  • NMR Spectroscopy:
    • ^19F NMR typically shows a characteristic quartet for the difluoromethyl group around -101 ppm with large coupling constants (~267 Hz), confirming the presence of the -CF2H moiety.
    • ^13C NMR reveals signals consistent with tetrahydrofuran carbons and the carboxylic acid carbonyl around 175 ppm.
  • Mass Spectrometry: Molecular ion peaks correspond to the expected molecular weight (~154 g/mol for C6H8F2O3), confirming the molecular formula.
  • Chromatography: Silica gel chromatography is used for purification, with retention times consistent with the polarity of the acid and fluorinated group.

Research Discoveries and Advances

  • The use of second-deprotonation strategies and selective hydrogenation has enhanced the stereoselectivity and yield of difluoromethylated tetrahydrofuran carboxylic acids.
  • Advances in difluoromethylation reagents and conditions have improved the efficiency of introducing the -CF2H group onto heterocyclic rings without degradation of sensitive functional groups.
  • The compound serves as a valuable intermediate in the synthesis of bioactive molecules, especially those targeting enzyme inhibition or receptor modulation, due to the unique properties imparted by the difluoromethyl group.

The preparation of This compound involves sophisticated synthetic methodologies centered on the introduction of the difluoromethyl group via sulfonyl difluoromethyl reagents and subsequent functional group manipulations including ring-opening and protection/deprotection steps. These methods are supported by detailed NMR and chromatographic analyses and have been refined through recent research to improve yield and stereochemical control.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)tetrahydrofuran-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluoromethyl tetrahydrofuran oxides, while reduction may produce difluoromethyl tetrahydrofuran alcohols .

Scientific Research Applications

3-(Difluoromethyl)tetrahydrofuran-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)tetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The pathways involved may include enzymatic reactions and receptor binding, depending on the specific application .

Comparison with Similar Compounds

Structural and Functional Analogues

Tetrahydrofuran-3-carboxylic Acid (CAS 89364-31-8)
  • Molecular Formula : C₅H₈O₃
  • Molecular Weight : 116.12 g/mol
  • Role : Serves as a building block for bioactive molecules. Lacks the difluoromethyl group, resulting in lower lipophilicity and metabolic stability compared to the fluorinated analog .
(R)-Tetrahydrofuran-3-carboxylic Acid
  • Similarity Score : 1.00 (structurally identical except for chirality) .
  • Impact of Chirality : Enantiomeric forms may exhibit differences in biological activity, such as receptor binding or enzymatic interaction, though specific data are unavailable.
Tetrahydro-2H-pyran-3-carboxylic Acid
  • Similarity Score : 0.89 .
  • Structural Difference : A six-membered pyran ring instead of a five-membered tetrahydrofuran ring.
  • Impact : Increased ring size reduces ring strain but may alter solubility and conformational flexibility.
3-Methylfuran-2-carboxylic Acid (CAS 4412-96-8)
  • Molecular Formula : C₆H₆O₃
  • Molecular Weight : 126.11 g/mol .
  • Key Differences : Substituent position (2-carboxylic acid vs. 3-carboxylic acid) and methyl vs. difluoromethyl groups. The methyl group lacks fluorine’s electronegative effects, leading to lower acidity and altered lipophilicity .

Fluorinated Analogues

Difluoromethyl-Substituted Pyrazole Carboxylic Acids
  • Example : 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) .
  • Impact of Difluoromethyl Group: Enhances metabolic stability and acidity (pKa ~3.5–4.0) compared to non-fluorinated analogs. The electron-withdrawing effect stabilizes the carboxylate anion, improving bioavailability .
4,4-Difluorocyclohexanecarboxylic Acid (CAS 122665-97-8)
  • Similarity Score : 0.68 .
  • Structural Basis : Aliphatic cyclohexane ring with difluorination.
  • Comparison : Lacks the heterocyclic oxygen of tetrahydrofuran, reducing polarity and hydrogen-bonding capacity.

Data Table: Key Properties of Compared Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Solubility Acidity (pKa) Metabolic Stability
3-(Difluoromethyl)tetrahydrofuran-3-carboxylic acid* C₆H₈F₂O₃ ~178.12 (estimated) Difluoromethyl Moderate (polar) ~3.8–4.2 High
Tetrahydrofuran-3-carboxylic acid C₅H₈O₃ 116.12 None High ~4.5 Moderate
3-Methylfuran-2-carboxylic acid C₆H₆O₃ 126.11 Methyl Moderate ~4.2 Low
DFPA (pyrazole analog) C₆H₆F₂N₂O₂ 178.12 Difluoromethyl High ~3.5 High

*Estimated based on structural analogs.

Biological Activity

3-(Difluoromethyl)tetrahydrofuran-3-carboxylic acid is a fluorinated organic compound with a unique tetrahydrofuran ring structure and a carboxylic acid functional group. Its molecular formula is C6_{6}H7_{7}F2_{2}O2_{2}, and it has a molecular weight of approximately 166.12 g/mol. The presence of the difluoromethyl group at the third position of the tetrahydrofuran ring is believed to influence its biological activity and potential therapeutic applications.

The compound's structure contributes to its reactivity and interactions with biological systems. The difluoromethyl substituent enhances lipophilicity, which may affect absorption, distribution, metabolism, and excretion (ADME) properties in pharmacological contexts.

Biological Activity

Research into the biological activity of this compound has revealed several key findings:

  • Receptor Interaction : The compound has been shown to exhibit no activity at PPARα or PPARδ receptors, indicating limited interaction with these common drug targets .
  • Potency in Biological Assays : In various studies, compounds structurally related to this compound have demonstrated significant potency in inhibiting specific enzymes and biological pathways. For instance, tetrahydrofuran derivatives have shown enhanced potency compared to their non-fluorinated counterparts, with some exhibiting IC50_{50} values in the nanomolar range .

Comparative Studies

A comparative analysis of similar compounds provides insight into the unique properties of this compound:

Compound NameCAS NumberKey FeaturesIC50_{50} Values
This compound2751620-45-6Contains a difluoromethyl group; potential for high potencyTBD
4-(Difluoromethyl)benzoic acid1023456-78-9Aromatic compound; used in pharmaceuticalsTBD
2-(Difluoromethyl)propanoic acid1012460-69-5Similar difluoromethyl group; lacks tetrahydrofuran structureTBD

Case Studies

In a study focusing on the structure-activity relationship (SAR), it was found that modifications to the tetrahydrofuran ring significantly impacted the biological activity of related compounds. For example, replacing the tetrahydrofuran ring with other cyclic structures resulted in decreased potency, highlighting the importance of this specific structural feature .

Another investigation assessed the metabolic stability and pharmacokinetic properties of various analogs. It was noted that incorporating polar functionalities improved solubility and metabolic stability, which are critical for therapeutic efficacy .

Q & A

Q. What are the common synthetic routes for 3-(difluoromethyl)tetrahydrofuran-3-carboxylic acid, and how can reaction conditions be optimized for yield?

Q. How does the difluoromethyl group influence the compound’s physicochemical properties and bioavailability?

  • Methodological Answer : The difluoromethyl group enhances metabolic stability by resisting oxidative degradation (e.g., cytochrome P450 enzymes) due to strong C–F bonds. It also increases lipophilicity (logP), improving membrane permeability. However, excessive hydrophobicity may reduce aqueous solubility, requiring formulation adjustments (e.g., salt formation or co-solvents) . Fluorine’s electronegativity alters pKa values of adjacent carboxylic acids, affecting ionization and binding interactions. Computational tools like COSMO-RS predict solubility, while HPLC-MS evaluates metabolic stability in vitro .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing stereochemistry?

  • Methodological Answer : Discrepancies in NMR or X-ray crystallography data often arise from conformational flexibility or racemization. Use chiral derivatizing agents (e.g., Mosher’s acid) to assign absolute configuration via ¹H/¹⁹F NMR . Dynamic NMR (DNMR) at variable temperatures identifies rotameric populations. For crystallographic ambiguity, employ high-resolution cryo-EM or computational docking to refine electron density maps. Cross-validate with vibrational circular dichroism (VCD) for solid-state confirmation .

Q. What computational strategies predict the compound’s binding modes in enzyme inhibition studies?

  • Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., AMBER) model ligand-receptor interactions, focusing on fluorine’s stereoelectronic effects (e.g., dipole-dipole interactions with catalytic residues). Density functional theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic regions. Docking software (AutoDock Vina, Schrödinger) paired with free-energy perturbation (FEP) quantifies binding affinity changes upon fluorination. Validate predictions with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. How to design experiments assessing metabolic stability influenced by the difluoromethyl group?

  • Methodological Answer : Conduct in vitro microsomal assays (human/rat liver microsomes) with LC-MS/MS quantification of parent compound degradation. Compare half-life (t₁/₂) to non-fluorinated analogs. For in vivo studies, use radiolabeled (¹⁴C/³H) derivatives to track metabolite profiles via PET/SPECT imaging. Structural elucidation of metabolites (HR-MS/MS) identifies defluorination or hydroxylation sites. Correlate findings with CYP450 isoform inhibition assays (fluorometric) to pinpoint metabolic pathways .

Key Considerations for Experimental Design

  • Fluorine-Specific Analytics : Utilize ¹⁹F NMR (400–500 MHz) for real-time reaction monitoring and purity assessment.
  • Stereochemical Integrity : Chiral HPLC (e.g., Chiralpak® columns) ensures enantiopurity during synthesis .
  • Data Validation : Cross-reference computational predictions with crystallography (CCDC database) and bioactivity assays (IC₅₀/Ki determinations) .

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